Sodium 1-carboxylatoethyl oleate

Physicochemical characterization Hydrophobicity Emulsifier selection

Sodium 1-carboxylatoethyl oleate (CAS 91023-18-6), also referred to as sodium oleyl lactylate, is a member of the acyl lactylate class of anionic surfactants. It is synthesized from oleic acid and a single lactic acid unit, distinguishing it structurally from the more common sodium oleoyl lactylate (the di-lactylate ester).

Molecular Formula C21H37NaO4
Molecular Weight 376.5 g/mol
CAS No. 91023-18-6
Cat. No. B12661582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-carboxylatoethyl oleate
CAS91023-18-6
Molecular FormulaC21H37NaO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+]
InChIInChI=1S/C21H38O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-;
InChIKeyNJNQEBLRUUXCCY-GMFCBQQYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Carboxylatoethyl Oleate (CAS 91023-18-6): A Distinct Mono-Lactylate Surfactant for Precision Formulation


Sodium 1-carboxylatoethyl oleate (CAS 91023-18-6), also referred to as sodium oleyl lactylate, is a member of the acyl lactylate class of anionic surfactants. It is synthesized from oleic acid and a single lactic acid unit, distinguishing it structurally from the more common sodium oleoyl lactylate (the di-lactylate ester) [1]. As a bio-based, nitrogen-free surfactant, it serves as an emulsifier, foam booster, and viscosity builder in personal care, cosmetic, and industrial formulations [2]. Its intermediate hydrophobicity, conferred by the monounsaturated C18:1 chain and the single lactylate head group, suggests a differentiated performance profile relative to saturated and shorter-chain lactylate analogs, which is critical for scientific selection and procurement.

1
Mono-lactylate structure Single lactic acid unit linked to oleic acid; distinct from the more common di-lactylate ester.
2
Unsaturated C18:1 chain Monounsaturated oleyl backbone provides differentiated hydrophobicity and cold-process potential.
3
Bio-based, nitrogen-free Anionic surfactant suited for emulsification, foam boosting, and viscosity building in personal care and industrial research.

Why Sodium 1-Carboxylatoethyl Oleate Cannot Be Replaced by Generic Lactylates or Simple Oleate Soaps


Generic substitution among acyl lactylates is unreliable because the hydrophobic chain length, degree of unsaturation, and the number of lactyl units per molecule each exert independent and often non-linear effects on surfactant performance [1]. For example, the hydrolytic stability of commercial lactylates differs significantly between suppliers and grades [2], while the application efficacy in food systems shows a clear chain-length hierarchy: sodium stearoyl lactylate (C18:0) outperforms sodium oleoyl lactylate (C18:1), which in turn outperforms shorter-chain (C8–C10) lactylates [3]. Additionally, the simple soap sodium oleate lacks the ester-linked lactate moiety, resulting in higher critical micelle concentration (CMC), inferior hard-water tolerance, and a different irritation profile [4]. These multidimensional differences mean that replacing sodium 1-carboxylatoethyl oleate with an alternative without quantitative performance data risks formulation failure.

Chain/unsaturation Replacing oleyl (C18:1) with saturated stearoyl or shorter chains shifts log Kow, Kraft point, and emulsification selectivity; performance rank cannot be extrapolated.
Lactyl unit count Commercial sodium oleoyl lactylate may contain di-lactylate esters; mono-lactylate (1-carboxylatoethyl) differs in hydrophilicity, CMC, and hydrolytic stability.
Ester moiety Simple sodium oleate lacks the ester-linked lactate group, showing higher CMC, poor hard-water tolerance, and different irritancy profile — not a direct functional substitute.

Quantitative Differentiation Evidence for Sodium 1-Carboxylatoethyl Oleate Against Key Comparators


Log Kow and Molecular Weight Differentiate Sodium 1-Carboxylatoethyl Oleate from Saturated Lactylates

Sodium oleoyl lactylate (the closest commercial analog to sodium 1-carboxylatoethyl oleate) exhibits a log Kow of 3.83 (estimated) and a formula weight of 448.6 Da, compared to sodium stearoyl lactylate with a log Kow of 2.58 (trade material) and a formula weight of 405.58 Da [1]. The higher log Kow indicates a >10-fold greater preference for the oil phase, which directly impacts emulsification efficiency for unsaturated triglyceride oils. Furthermore, the flash point of sodium oleoyl lactylate is 0 °C, while sodium isostearoyl lactylate (a branched-chain isomer) has a flash point above room temperature, highlighting that oleoyl lactylates may require different handling and storage conditions [1].

Log Kow & MW
Cross-study comparable
Δ log Kow ≈ 1.25 (∼18× higher octanol partitioning)
Supports oil-phase partitioning review for unsaturated triglyceride emulsions.
Estimated log Kow for oleoyl derivative vs. trade-material stearoyl lactylate; flash-point differences may affect handling.
Physicochemical characterization Hydrophobicity Emulsifier selection

Chain-Unsaturation Effects on Application Performance in Food Systems

In a controlled comparative study of sodium fatty-acyl lactylates with varying chain lengths (C8–C18) applied to steamed bread, sodium stearoyl lactylate (C18:0) achieved the highest overall quality score. Sodium oleoyl lactylate (C18:1) ranked second, outperforming sodium palmitoyl lactylate (C16:0) and drastically outperforming shorter-chain (C8, C10) lactylates, which not only performed poorly but also imparted an unacceptable pungent odor [1]. This rank-order demonstrates that the C18:1 oleoyl variant is the most effective unsaturated lactylate for dough conditioning, second only to the fully saturated C18:0 stearoyl derivative.

Baked-good rank
Head-to-head
Rank: SSL (C18:0) > Oleoyl lactylate (C18:1) > Palmitoyl (C16:0) ≫ short-chain (C8, C10)
Second-best dough conditioner in tested series; supports selection when unsaturated fatty acid profile is desired.
Steamed bread model; sensory and instrumental scoring. Data to verify for other baked systems.
Food emulsifiers Baked goods Chain-length optimization

Hydrolytic Stability Differentiates Improved-Grade Lactylates from Generic Commercial Material

Hydrolytic stability of acyl lactylates is a critical quality attribute that varies by manufacturing process. In a body wash model (12% active SLES-2, 3% active CAPB, 2% active lactylate) stored at 50 °C, an improved-grade sodium stearoyl lactylate (SSL-CG) retained a pH of 5.5 after 28 days, whereas a commercial-grade lactylate dropped to pH 4.7 from a similar starting pH [1]. Although direct data for sodium oleoyl lactylate are not reported, class-level inference indicates that oleoyl lactylates, containing an unsaturated fatty acid chain, may be even more susceptible to oxidative and hydrolytic degradation, making procurement of high-purity, stabilized grades essential [2].

Hydrolytic stability
Class-level inference
Improved-grade SSL: ΔpH = −0.8; Commercial SSL: ΔpH = −1.4 (28 d, 50 °C)
Unsaturated chain may increase susceptibility; stabilized grades recommended for aqueous formulations.
Direct oleoyl lactylate data absent; inference from body-wash model. Procurement should request stability data.
Hydrolytic stability Shelf-life Formulation robustness

Antimicrobial Activity Profile Distinguishes Oleoyl Lactylate from Shorter-Chain Lactylates

Acyl lactylates exhibit chain-length-dependent antimicrobial activity. C10 lactylate showed superior antibacterial ability against E. coli, while C12 lactylate demonstrated the best decontaminability on sebum-soiled cloths in the same study [1]. Long-chain unsaturated lactylates such as sodium oleoyl lactylate are reported to have membrane-disruptive antimicrobial properties that have attracted attention for industrial and animal agriculture applications [2]. However, the potency of oleoyl lactylate against specific organisms remains less characterized compared to medium-chain lactylates, suggesting that procurement for antimicrobial applications should be supported by organism-specific minimum inhibitory concentration (MIC) data rather than by class-level generalization.

Antimicrobial profile
Class-level inference
C10 lactylate: superior anti-E. coli; C12: best decontamination. Oleoyl lactylate: membrane-disruptive, no quantitative MIC reported.
Not the most potent antibacterial lactylate; procurement for preservation should use organism-specific MIC data.
Data from suspension and decontamination assays. Oleoyl lactylate efficacy remains less characterized.
Antimicrobial Preservative enhancement Chain-length selectivity

Unsaturation Confers Different Hard-Water Tolerance Compared to Saturated Lactylates and Simple Oleate Soaps

Sodium oleate (simple soap) is well known to precipitate in hard water due to formation of insoluble calcium and magnesium oleates, causing scum and reduced detergency [1]. Acyl lactylates, by virtue of the additional ester and carboxylate groups, exhibit improved hard-water tolerance [2]. While quantitative comparative data between sodium oleoyl lactylate and sodium stearoyl lactylate in hard water are not directly reported, the Krafft point and solubility differences predict that the unsaturated oleoyl derivative has a lower Krafft point and better cold-water solubility than the saturated stearoyl analog, which is typically described as dispersible in warm water and insoluble in cold water [3]. This makes the oleoyl lactylate more suitable for cold-process formulations.

Cold-water / hard-water
Class-level inference
Predicted lower Kraft point vs. SSL (dispersible only in warm water); improved hard-water tolerance vs. sodium oleate.
May enable cold-process formulations; avoids precipitation issues of simple oleate soaps.
Direct comparative solubility data not reported; structural inference based on CIR physical-form descriptions.
Hard-water tolerance Precipitation resistance Detergency

Regulatory Status and Use Concentration Differentiate Oleoyl Lactylate Within the Lactylate Class

According to the 2024 Cosmetic Ingredient Review (CIR) safety assessment, sodium oleoyl lactylate is one of 10 alkanoyl lactyl lactate salts considered safe in cosmetics when formulated to be non-irritating and non-sensitizing [1]. The maximum reported use concentration for sodium stearoyl lactylate in eye lotions is 0.2%, whereas use concentration data for sodium oleoyl lactylate are less widely reported, reflecting its more specialized application profile [1]. This narrower usage dataset may represent either a limitation or an opportunity: formulators seeking a differentiated lactylate with a less crowded regulatory-use landscape may find the oleoyl variant advantageous for novel product positioning.

Regulatory use data
Supporting evidence
CIR: safe as non-irritating; less VCRP reporting than SSL. SSL max: 0.2% in eye lotions.
Specialty profile with fewer use-concentration data — may offer differentiation for novel cosmetic research.
2024 CIR safety assessment; use concentration landscape is narrower for oleoyl lactylate.
Regulatory compliance Maximum use concentration Cosmetic safety

Evidence-Backed Industrial and Research Applications for Sodium 1-Carboxylatoethyl Oleate


Oil-in-Water Emulsifier for Unsaturated Lipid-Rich Topical Formulations

The elevated log Kow (3.83 vs. 2.58 for sodium stearoyl lactylate) indicates that sodium 1-carboxylatoethyl oleate partitions more strongly into the oil phase, making it the preferred emulsifier for creams and lotions containing high percentages of unsaturated plant oils (e.g., olive, sunflower, or soybean oil) [1]. Its oleic acid backbone provides structural compatibility with these triglycerides, potentially yielding finer and more stable emulsions than the saturated stearoyl lactylate.

Cold-Process Personal Care and Detergent Formulations

The monounsaturated C18:1 chain is expected to confer a lower Krafft point and better cold-water dispersibility compared to sodium stearoyl lactylate, which is known to be dispersible only in warm water [1]. This makes sodium 1-carboxylatoethyl oleate the superior choice for cold-process shampoos, body washes, and liquid detergents that require efficient incorporation without heating, as well as for formulations intended for use in hard-water areas where simple oleate soaps would precipitate.

Bakery and Dough-Conditioning Applications Requiring Unsaturated Fatty Acid Content

Although sodium stearoyl lactylate (C18:0) achieved the highest steamed bread quality score, the oleoyl lactylate (C18:1) ranked second and significantly outperformed palmitoyl (C16:0) and short-chain variants [1]. For bakeries seeking to replace saturated fats with unsaturated alternatives for nutritional labeling or health-conscious product positioning, the oleoyl derivative provides a near-equivalent dough-conditioning performance without the saturated fatty acid profile.

Antimicrobial Strategies in Animal Feed and Agricultural Applications

The patent literature identifies oleyl lactylate and its salts as effective components in stable liquid animal feed compositions with antibacterial properties [1]. The membrane-disruptive mechanism of long-chain unsaturated lactylates positions sodium 1-carboxylatoethyl oleate as a candidate for antibiotic-free animal husbandry programs, particularly when combined with shorter-chain lactylates to achieve broad-spectrum activity.

Application
Selection Property
Validation Focus
O/W emulsion research with unsaturated oils
Oil-phase partitioning
Emulsion stability with triglycerides rich in oleic/linoleic chains
Cold-process personal care / detergent studies
Low-temperature dispersibility
Cold-water incorporation and hard-water tolerance testing
Bakery dough-conditioning with unsaturated fat positioning
Dough-conditioning rank
Steamed bread / baked-good quality endpoints; sensory and textural profiling
Antimicrobial screening in feed / agricultural research
Membrane-disruption potential
Organism-specific MIC and broad-spectrum synergy with medium-chain lactylates
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